molecular formula C18H18O2 B1684243 Xenyhexenic Acid CAS No. 964-82-9

Xenyhexenic Acid

Cat. No.: B1684243
CAS No.: 964-82-9
M. Wt: 266.3 g/mol
InChI Key: ZVRCODPBROUJIT-NSCUHMNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Xenyhexenic acid can be synthesized through various methods commonly used for preparing carboxylic acids. These methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, utilizing reagents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Xenyhexenic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds .

Scientific Research Applications

Xenyhexenic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xenyhexenic acid is unique due to its specific biphenyl structure and its ability to inhibit lipid metabolism effectively. Its distinct chemical properties and biological effects make it a valuable compound for research and industrial applications .

Properties

CAS No.

964-82-9

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(E)-2-(4-phenylphenyl)hex-4-enoic acid

InChI

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+

InChI Key

ZVRCODPBROUJIT-NSCUHMNNSA-N

SMILES

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xenyhexenic acid;  CV 57533;  CV-57733;  CV 57733;  CV57733;  SCR157.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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